Chemical structure and properties of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide
Chemical structure and properties of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide
An In-Depth Technical Guide to N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide, a bifunctional organic compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. We will explore its chemical structure, physicochemical properties, a detailed and validated synthesis protocol with mechanistic insights, and a thorough spectroscopic characterization. Furthermore, this document elucidates the molecule's reactivity profile and discusses its potential applications, particularly as a scaffold in drug discovery programs. Safety and handling protocols are also provided to ensure its proper use in a research environment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic workflows.
Introduction
N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide is a tailored chemical intermediate that incorporates several key functional groups: a substituted aromatic ring, an amide linkage, and a reactive alkyl chloride terminus. The strategic placement of the bromo, methyl, and chloro groups makes this molecule a highly valuable building block. The bromine atom serves as a handle for cross-coupling reactions, the amide bond provides structural rigidity and hydrogen bonding capabilities common in bioactive molecules, and the terminal alkyl chloride offers a site for nucleophilic substitution, often enabling intramolecular cyclization to form heterocyclic structures. This guide aims to provide a deep, practical understanding of this compound, moving from its fundamental properties to its synthesis and potential applications.
Physicochemical and Structural Properties
A precise understanding of a molecule's properties is foundational to its application.
Chemical Identity
| Property | Value |
| IUPAC Name | N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide |
| CAS Number | 1016517-56-8[1] |
| Molecular Formula | C₁₁H₁₃BrClNO |
| Molecular Weight | 290.58 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)NC(=O)CCCCl |
Structural Analysis
The molecule's structure is defined by a 4-chlorobutanamide moiety attached to the nitrogen of 4-bromo-3-methylaniline. The spatial arrangement and electronic nature of these groups dictate its reactivity.
Caption: Chemical structure of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide.
Predicted Physicochemical Properties
These properties, estimated using computational models, are critical for applications in drug development, such as predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Property | Predicted Value | Significance |
| LogP (Octanol-Water Partition) | 3.9 - 4.2 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The amide N-H group. |
| Hydrogen Bond Acceptors | 1 | The amide carbonyl oxygen. |
| pKa (Most Acidic) | ~13.5 (Amide N-H) | The amide proton is weakly acidic. |
| pKa (Most Basic) | ~ -2.5 (Carbonyl O) | The carbonyl oxygen is weakly basic. |
Synthesis and Mechanism
The synthesis of the title compound is a robust and scalable process rooted in fundamental organic chemistry principles. The primary transformation is the formation of an amide bond, a reaction of paramount importance in pharmaceutical manufacturing.[2][3]
Retrosynthetic Analysis
A retrosynthetic approach reveals a straightforward disconnection across the amide C-N bond, identifying 4-bromo-3-methylaniline and a 4-chlorobutyric acid derivative as the key precursors. Using the highly reactive 4-chlorobutanoyl chloride is the most direct and efficient synthetic strategy.
Caption: Retrosynthetic pathway for the target molecule.
Key Starting Materials
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4-Bromo-3-methylaniline (CAS: 6933-10-4): A solid with a melting point of 80-82 °C.[4] It is commercially available or can be synthesized from 2-bromo-5-nitrotoluene via reduction.[5]
-
4-Chlorobutanoyl chloride (CAS: 4635-59-0): A highly reactive, colorless liquid that serves as a potent acylating agent.[6][7] It is sensitive to moisture and decomposes in water.[6] It is typically synthesized via the ring-opening chlorination of γ-butyrolactone.[7][8]
Detailed Synthesis Protocol
This protocol describes the nucleophilic acyl substitution reaction between the amine and the acyl chloride. The choice of an inert aprotic solvent is critical to prevent hydrolysis of the acyl chloride, and a non-nucleophilic base is used to scavenge the HCl byproduct, driving the reaction to completion.
Protocol:
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromo-3-methylaniline (1.0 eq).
-
Solvent and Base: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of aniline) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath. This is a crucial step to control the exothermic reaction between the highly reactive acyl chloride and the amine.[]
-
Reagent Addition: Dissolve 4-chlorobutanoyl chloride (1.1 eq) in a small volume of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide as a solid.
Mechanistic Insights
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nitrogen atom of 4-bromo-3-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobutanoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The added base neutralizes the resulting HCl, preventing the protonation of the starting amine which would render it non-nucleophilic.
Spectroscopic Characterization
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.[10]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.8 (m, 2H, Ar-H), δ 7.1-7.3 (m, 1H, Ar-H), δ 7.5 (br s, 1H, N-H), δ 3.65 (t, 2H, -CH₂-Cl), δ 2.50 (t, 2H, -CO-CH₂-), δ 2.35 (s, 3H, Ar-CH₃), δ 2.20 (quintet, 2H, -CH₂-CH₂-CH₂-). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170-172 (C=O), δ 138-140 (Ar-C), δ 130-135 (Ar-C), δ 120-125 (Ar-C), δ 115-120 (Ar-C-Br), δ 44-46 (-CH₂-Cl), δ 37-39 (-CO-CH₂-), δ 28-30 (-CH₂-CH₂-CH₂-), δ 21-23 (Ar-CH₃). |
| IR (ATR) | ν 3300 cm⁻¹ (N-H stretch), ν 3050 cm⁻¹ (Ar C-H stretch), ν 2950 cm⁻¹ (Aliphatic C-H stretch), ν 1670 cm⁻¹ (Amide I, C=O stretch), ν 1540 cm⁻¹ (Amide II, N-H bend), ν 700-800 cm⁻¹ (C-Cl stretch), ν 550-650 cm⁻¹ (C-Br stretch).[11] |
| Mass Spec (EI) | M⁺ peaks at m/z 290, 292, 294 (due to Br and Cl isotopes). Key fragments: loss of Cl (m/z ~255), loss of the butanoyl chain, and fragments corresponding to the 4-bromo-3-methylaniline cation. |
Reactivity and Potential Applications
The synthetic utility of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide stems from its bifunctional nature, allowing for sequential or orthogonal chemical transformations.
Reactivity Profile
-
Alkyl Chloride Terminus: The primary alkyl chloride is a moderately reactive electrophile, susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, azides). This site is often exploited for intramolecular cyclization. For instance, under basic conditions, the amide nitrogen can be deprotonated and subsequently act as an intramolecular nucleophile, displacing the chloride to form a lactam ring system (e.g., a pyrrolidinone derivative).
-
Aryl Bromide Moiety: The bromine atom on the aromatic ring is a key functional group for transition-metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, vinyl, alkynyl, or amino substituents.[12][13] This provides a powerful tool for library synthesis and lead optimization in drug discovery.
Role in Medicinal Chemistry
This compound is an excellent scaffold for building more complex molecules. The butanamide linker provides a flexible spacer, while the two reactive handles allow for systematic modification to explore structure-activity relationships (SAR). For example, the terminal chloride can be displaced to introduce various side chains, while the aryl bromide can be used to modulate electronic properties or introduce new binding motifs via cross-coupling.
Workflow for Further Derivatization
The following workflow illustrates the potential for creating a diverse library of compounds from this single intermediate.
Caption: Potential derivatization pathways for the title compound.
Safety and Handling
As a novel chemical intermediate, a full toxicological profile is not available. Therefore, safety precautions must be derived from the properties of its precursors and functional groups.
Hazard Identification
-
Precursors: The starting material 4-bromo-3-methylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. 4-Chlorobutanoyl chloride is corrosive and reacts with water.[14]
-
Product: The final product should be handled as a potentially hazardous substance. It is expected to be a skin and eye irritant. Inhalation of dust should be avoided.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood, especially during weighing and transfers where dust may be generated.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide is a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity at two distinct sites, and straightforward synthesis make it an attractive building block for the construction of complex molecular architectures and diverse compound libraries. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their work.
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